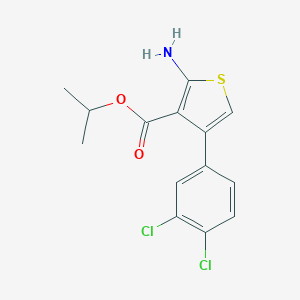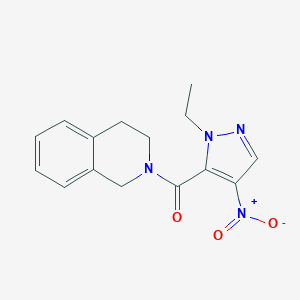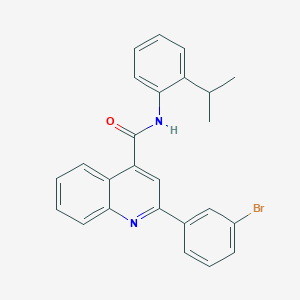
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a chemical compound used for proteomics research . It has a molecular formula of C14H13Cl2NO2S and a molecular weight of 330.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to the phenyl group . The isopropyl group is attached to the carboxylate group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.23 . More research is needed to provide a detailed analysis of the physical and chemical properties of this compound.Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as those mentioned in the literature, are prominent in medicinal chemistry due to their diverse biological activities. Acyl thioureas and thiosemicarbazides, functional derivatives of thiophene, have shown significant promise as biologically active compounds. Their synthesis and potential as antimicrobial, fungicidal, antitumor, antiviral, and antifungal agents highlight their importance in developing new therapeutic agents. These compounds are promising for further structural modification aimed at discovering novel drugs (Kholodniak & Kovalenko, 2022).
Environmental Applications
The environmental impact of chlorophenols, including their moderate to considerable toxicity to aquatic life and their persistence under certain conditions, emphasizes the importance of understanding and managing the environmental fate of thiophene derivatives and related compounds. These insights are crucial for assessing the ecological risk of chemical compounds, including those related to thiophene, and for developing strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGUZTBIKPOYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443910.png)
![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443911.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B443914.png)
![3-{[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B443916.png)
![3-chloro-5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443917.png)

![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443922.png)
![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443923.png)
![3-bromo-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443925.png)
![5-(4-Bromophenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443927.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)

![1-(1-adamantyl)-N-[3-(aminocarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-bromo-1H-pyrazole-3-carboxamide](/img/structure/B443932.png)